6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine
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Overview
Description
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridines with different functional groups.
Scientific Research Applications
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-N-methylpyridin-2-amine: Another fluorinated pyridine with similar properties.
2,3,4,5-Tetrafluoropyridine: A highly fluorinated pyridine with different reactivity.
2-Fluoropyridine: A simpler fluorinated pyridine with fewer fluorine atoms.
Uniqueness
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine, also referred to by its CAS number 1333514-25-2, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H13FN2
- Molecular Weight : 228.25 g/mol
- CAS Number : 1333514-25-2
Mechanisms of Biological Activity
Research indicates that pyridine derivatives, including this compound, often exhibit a range of biological activities, particularly in the areas of oncology and neurology. The following mechanisms have been identified:
-
Anticancer Activity :
- Compounds with similar structures have shown potential anticancer effects through various mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. For instance, studies have demonstrated that modifications in the pyridine ring can enhance cytotoxicity against specific cancer cell lines like FaDu hypopharyngeal tumor cells .
- Neurological Effects :
Data Table: Biological Activities of Related Compounds
Case Studies
- Anticancer Research :
- Neurological Applications :
Properties
Molecular Formula |
C12H12FN3 |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
6-fluoro-N-[(3-methylpyridin-2-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H12FN3/c1-9-4-3-7-14-10(9)8-15-12-6-2-5-11(13)16-12/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
TXJOPJZYSADDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=NC(=CC=C2)F |
Origin of Product |
United States |
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